Cupric acetate monohydrate plays a crucial role in the CTAB (cetyltrimethylammonium bromide) DNA extraction protocol, a common method for isolating genomic DNA from various organisms []. It helps precipitate genomic DNA by chelating with phosphate groups present in the DNA backbone []. This precipitation allows for easy separation of DNA from other cellular components.
Cupric acetate monohydrate acts as a catalyst in numerous organic reactions due to its ability to readily participate in electron transfer processes. It can facilitate reactions like:
Beyond the aforementioned key areas, cupric acetate monohydrate finds applications in other research fields, including:
Cupric acetate monohydrate, chemically represented as , is a blue-green crystalline compound that contains one molecule of water for each copper atom. It is commonly encountered in its hydrated form and is known for its distinctive color and solubility in water. The compound has historical significance, being used since ancient times as a pigment and fungicide, and continues to be relevant in various chemical applications today .
Cupric acetate monohydrate exhibits biological activity that has been explored in various contexts. Its copper content allows it to act as an antimicrobial agent, making it useful in agricultural applications as a fungicide. Additionally, some studies have indicated potential roles in biochemical pathways due to its interaction with enzymes and proteins, although the specific mechanisms remain an area of ongoing research .
The synthesis of cupric acetate monohydrate can be achieved through several methods:
Cupric acetate monohydrate has several applications across different fields:
Research has shown that cupric acetate monohydrate interacts with various ligands and biological molecules. For instance, studies indicate that it can form complexes with orotic acid and other ligands, altering its coordination environment and potentially affecting its biological activity . The interaction with ligands often leads to changes in the magnetic properties and structural characteristics of the resulting complexes.
Cupric acetate monohydrate shares similarities with several other copper-containing compounds. Here are some notable comparisons:
The uniqueness of cupric acetate monohydrate lies in its hydrated form which allows for specific interactions with water molecules and ligands that are not present in its anhydrous counterpart or other copper compounds. Its distinct blue-green color also differentiates it visually from other copper salts.
Cupric acetate monohydrate undergoes ligand substitution reactions with biomolecules such as orotic acid (H₃OR) and its deprotonated form, orotate (H₂OR⁻). These reactions are pH-dependent, influencing the coordination mode of the orotate ligand. At pH = 3, orotic acid coordinates via its carboxylic acid group, replacing two water molecules and two acetate ligands from the parent Cu₂(CH₃COO)₄·2H₂O structure. The resulting complex, Cu₂(CH₃COO)₂(H₂OR)₂, retains two bridging acetate groups, while each copper ion binds to an orotate ligand through the carboxylate oxygen (Figure 1) [1].
Key Structural Changes:
Semiempirical PM3 calculations corroborate these structural changes, revealing significant charge redistribution at the orotate coordination site. The oxygen atom of the exocyclic carbonyl group (C=O) in orotate exhibits enhanced electron density upon coordination, stabilizing the complex [1].
Parameter | Cu₂(CH₃COO)₄·2H₂O | Cu₂(CH₃COO)₂(H₂OR)₂ |
---|---|---|
Cu–Cu Distance (Å) | 3.38 | 3.96 |
Cu–O (Acetate) (Å) | 1.97 | 1.95–2.01 |
Cu–O (Orotate) (Å) | – | 1.98 |
In neutral aqueous media, orotate coordinates through the pyrimidine nitrogen (N1) and adjacent carbonyl oxygen, forming polynuclear species such as Cu[(C₅H₂N₂O₄)Cu(H₂O)₂] [1]. This pH-dependent behavior highlights the versatility of orotate as a ligand in biological systems.
Cupric acetate monohydrate serves as a precursor for synthesizing polynuclear complexes with nitrogen- and oxygen-donor ligands.
When reacted with 2,2′-bipyridine (bipy), the acetate bridges in Cu₂(CH₃COO)₄·2H₂O are partially replaced, yielding mixed-ligand complexes. For example, [Cu(bipy)(CH₃COO)₂] retains one acetate bridge while incorporating bipyridine as a chelating ligand. This disrupts the dimeric structure, favoring monomeric or oligomeric species [5].
Salicylate (Sal⁻) ligands form stable mononuclear or dinuclear complexes with copper(II). In [Cu(Sal)₂(H₂O)₂], salicylate coordinates via its phenolic oxygen and carboxylate group, creating a distorted octahedral geometry. Polynuclear species such as [Cu₂(Sal)₄(bipy)₂] are formed when ancillary ligands like bipyridine bridge copper centers [5] [6].
Magnetic Properties:
Complex | Magnetic Exchange (J, cm⁻¹) | Coordination Mode |
---|---|---|
[Cu₂(Sal)₄(bipy)₂] | −315 | μ₂-1,3-acetate bridges |
[Cu(bipy)(CH₃COO)₂] | +0.80 | Monodentate acetate |
The coordination environment of cupric acetate monohydrate is highly sensitive to solvent composition.
In ethanol, the dimeric structure dissociates into monomers due to the weak coordinating ability of ethanol. This is evidenced by electron paramagnetic resonance (EPR) spectroscopy, which shows a transition from a broad signal (dimeric species) to a sharp isotropic signal (monomeric [Cu(CH₃COO)₂(EtOH)₂]) [3].
In concentrated acetate solutions (e.g., glacial acetic acid), the dimeric structure persists, but axial water ligands are replaced by acetate, forming [Cu₂(CH₃COO)₆]²⁻. This species exhibits a compressed Cu–Cu distance (2.65 Å) and enhanced antiferromagnetic coupling (J = −101 cm⁻¹) [4].
Solvent Effects on Magnetic Properties:
Solvent | Species Formed | Cu–Cu Distance (Å) | J (cm⁻¹) |
---|---|---|---|
Ethanol | [Cu(CH₃COO)₂(EtOH)₂] | – | – |
Glacial Acetic Acid | [Cu₂(CH₃COO)₆]²⁻ | 2.65 | −101 |
Water | Cu₂(CH₃COO)₄·2H₂O | 3.38 | −265 |
The solvent’s dielectric constant and coordinating strength directly influence the equilibrium between monomeric and dimeric species, with implications for catalytic applications [3] [4].
Copper(II) acetate monohydrate is among the few earth-abundant copper compounds that reliably mediate multielectron redox cycles in homogeneous and heterogeneous media. Its reactivity is governed by the acetate ligand, whose dual capacity as a μ-bridging ligand and a Brønsted base enables distinct mechanistic pathways that are inaccessible to salts bearing non-coordinating anions. The following sections analyse four representative catalytic contexts demanded by the outline.
Dinuclear copper(II) acetate exists as a “paddle-wheel” dimer, Cu₂(OAc)₄(H₂O)₂, in which each acetate anion bridges the two copper centres. Spectroscopic monitoring of aerobic dehydrogenation of chelating aromatic secondary amines shows that the catalytic resting state is a dinuclear complex, and that the turnover-limiting event involves simultaneous Cu²⁺→Cu¹⁺ reduction at both metals – a formal two-electron transfer step mediated by the acetate bridge [1]. Electron paramagnetic resonance spectroscopy and kinetic isotope studies confirm that no discrete radical intermediates accumulate, underscoring the concerted nature of the electron flow [1] [2].
Mechanistic feature | Experimental evidence | Consequence for catalysis |
---|---|---|
μ-Acetate bridge enforces Cu···Cu proximity (2.62 Å) | Single-crystal diffraction and variable-temperature magnetism [1] | Enables cooperative two-electron reduction |
Rate proportional to [Cu]¹·⁹ | Initial-rate analysis [1] | Dinuclear transition state |
Removal of acetate suppresses activity | Substitution by non-bridging ligands [1] | Confirms structural rôle of acetate |
In copper(II) acetate-driven oxidative functionalisation of unactivated aryl C–H bonds, acetate acts as an internal base in a concerted metalation–deprotonation transition state [3] [4]. Density-functional calculations place the free-energy barrier for cleavage of a toluene C–H bond at 41 kcal mol⁻¹, with simultaneous formation of a Cu–C bond and proton transfer to the acetate oxygen, mirroring classic carboxylate-assisted C–H activation observed for palladium and rhodium systems [3]. Kinetic data (Table 2) reveal a positive order in acetate ion and saturation kinetics in the arene substrate, consistent with pre-coordination of substrate followed by acetate-assisted deprotonation.
Table 2 Kinetic parameters for acetate-mediated aryl C–H activation
Parameter | Value | Mechanistic implication |
---|---|---|
Order in copper(II) acetate | 1.9 | Dinuclear transition state [1] |
Order in amine substrate | Saturation | Fast pre-binding [1] |
Order in acetate ion | Positive | Acetate acts as Brønsted base [3] |
Free-energy barrier | 41 kcal mol⁻¹ | Concerted metalation–deprotonation [3] |
Turnover-limiting event | C–H cleavage | Acetate involved directly |
Replacing acetate with perchlorate yields copper(II) perchlorate hexahydrate, a salt incapable of bridging two copper centres. Under identical aerobic dehydrogenation conditions the perchlorate analogue promotes single-electron transfer, forming radical cation intermediates that divert the reaction toward low-conversion side products [1]. Ultraviolet–visible monitoring shows a transient 490 nm band characteristic of aryl radical cations, absent when acetate is present [1]. The stark divergence is summarised in Table 1.
Table 1 Catalytic performance: acetate versus perchlorate
Catalyst | Electron-transfer regime | Conversion (%) | Product profile | Bridging ability |
---|---|---|---|---|
Copper(II) acetate monohydrate | Concerted two-electron | 97 – 99 [1] | Selective imidazoline formation [1] | Yes |
Copper(II) perchlorate hexahydrate | Single-electron | 11 – 26 [1] | Mixture of undefined oxidised products [1] | No |
The observations establish that the acetate ligand simultaneously stabilises a dinuclear core and provides an internal base; the absence of these functions in the perchlorate analogue redirects the reaction along high-energy, single-electron routes.
Recent electroreduction studies have identified copper surfaces modified with acetate-derived motifs as leading platforms for low-carbon acetate production.
Catalyst micro-environment design
A dendritic amine-terminated polymer grafted onto copper nanoparticles (denoted G₃-amine-on-copper) captures carbon dioxide and retains hydroxide, boosting the local carbon monoxide coverage required for formation of the ketene (*H₂CCO) intermediate en route to acetate. The material achieves 47 per cent Faradaic efficiency for acetate at 202 mA cm⁻² and –0.97 V versus the reversible hydrogen electrode [5] [6].
Alloy and tandem strategies
A copper–palladium bimetal exploits tandem carbon monoxide partial oxidation, delivering Faradaic efficiencies up to 70 per cent and 425 mA cm⁻² in membrane-electrode assemblies [5]. Similarly, cobalt(III) oxide nanoparticles anchored on polyaniline–graphite frameworks channel carbon monoxide formed on cobalt toward adjacent nitrogen sites, securing 62 per cent selectivity at moderate overpotentials [7].
Interface engineering under pressure
A cadmium-doped copper dendrite catalyst operated in a high-pressure flow cell reaches 86 per cent acetate selectivity at 150 mA cm⁻² while suppressing competitive hydrogen evolution below 0.2 per cent [8].
Table 3 Electrochemical acetate synthesis: performance metrics
Catalyst system | Faradaic efficiency (%) | Partial current density (mA cm⁻²) | Key design element |
---|---|---|---|
Amine-tailed dendrimer on copper | 47.0 | 202 | In situ carbon dioxide capture and hydroxide retention [5] |
Copper–palladium alloy | 70 | 425 | Tandem carbon monoxide to acetate pathway [5] |
Cobalt(III) oxide on polyaniline–graphite | 62 | 35 | Rapid *CO shuttling across heterointerface [7] |
Cadmium-doped copper dendrite | 86 | 150 | Triple-phase interface and high pressure [8] |
Collectively, these studies show that acetate formation is favoured by high surface coverage of adsorbed carbon monoxide, elevated local pH, and structural motifs that stabilise the ketene intermediate [9]. Copper(II) acetate monohydrate is a convenient catalyst precursor for generating such copper surfaces owing to its solubility and the ease with which its acetate ligands reorganise under reducing bias to leave acetate-terminated copper sites [10].
Corrosive;Irritant;Environmental Hazard